![molecular formula C18H18N2O3 B3179364 Methyl 2-hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate CAS No. 258273-49-3](/img/structure/B3179364.png)
Methyl 2-hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate
Overview
Description
“Methyl 2-hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate” is a chemical compound with the molecular formula C17H16N2O2 . It is also known as [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid . This compound is an impurity of Zolpidem, a selective non-benzodiazepine GABAA receptor agonist .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which is the core structure of the compound , can be achieved through the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered imidazole ring fused with a six-membered pyridine ring, forming an imidazo[1,2-a]pyridine core . Attached to this core are a methyl group, a 4-methylphenyl group, and an acetic acid group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its InChI code is 1S/C17H16N2O2/c1-11-3-6-13(7-4-11)17-14(9-16(20)21)19-10-12(2)5-8-15(19)18-17/h3-8,10H,9H2,1-2H3,(H,20,21) .Scientific Research Applications
Antibacterial Activity
Imidazole derivatives, such as the compound , have been reported to exhibit antibacterial properties . This makes them potentially useful in the development of new antibacterial drugs.
Antifungal Activity
Imidazole derivatives have also been found to possess antifungal properties . This suggests potential applications in the treatment of fungal infections.
Antiviral Activity
Research has indicated that imidazole derivatives can exhibit antiviral properties . This suggests potential use in the development of antiviral drugs.
Anti-inflammatory Activity
Imidazole derivatives have been reported to show anti-inflammatory activity . This could make them useful in the treatment of inflammatory conditions.
Antitumor Activity
Some imidazole derivatives have been found to exhibit antitumor properties . This suggests potential applications in cancer treatment.
Antidiabetic Activity
Imidazole derivatives have been reported to show antidiabetic properties . This could make them useful in the treatment of diabetes.
Anti-allergic Activity
Research has indicated that imidazole derivatives can exhibit anti-allergic properties . This suggests potential use in the treatment of allergic reactions.
Antitubercular Activity
Imidazole derivatives, such as the compound , have been reported to exhibit antitubercular properties . This makes them potentially useful in the development of new antitubercular drugs.
Future Directions
Mechanism of Action
Target of Action
It is noted that a similar compound, 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine, is an impurity of zolpidem, a selective non-benzodiazepine gabaa receptor agonist
Mode of Action
It is known that compounds with a pyridine nitrogen have traditionally been assumed to be protonated in enzyme active sites, with the protonated pyridine ring providing resonance stabilization of carbanionic intermediates . This could potentially be a part of the compound’s interaction with its targets.
properties
IUPAC Name |
methyl 2-hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11-4-7-13(8-5-11)15-16(17(21)18(22)23-3)20-10-12(2)6-9-14(20)19-15/h4-10,17,21H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEHMCXAEGAQSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C(C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl alpha-Hydroxy-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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